molecular formula C12H21NO3 B13937111 1-Acetyl-6-propyl-3-piperidinyl acetate CAS No. 54751-94-9

1-Acetyl-6-propyl-3-piperidinyl acetate

Katalognummer: B13937111
CAS-Nummer: 54751-94-9
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: ODCFGWACSGXNJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Acetyl-6-propyl-3-piperidinyl acetate typically involves the reaction of 1-acetyl-3-piperidinol with propyl acetate under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency .

Analyse Chemischer Reaktionen

1-Acetyl-6-propyl-3-piperidinyl acetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Acetyl-6-propyl-3-piperidinyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-Acetyl-6-propyl-3-piperidinyl acetate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-6-propyl-3-piperidinyl acetate can be compared with other piperidine derivatives such as:

Eigenschaften

CAS-Nummer

54751-94-9

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

(1-acetyl-6-propylpiperidin-3-yl) acetate

InChI

InChI=1S/C12H21NO3/c1-4-5-11-6-7-12(16-10(3)15)8-13(11)9(2)14/h11-12H,4-8H2,1-3H3

InChI-Schlüssel

ODCFGWACSGXNJO-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CN1C(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.